molecular formula C27H21N5O4 B10872030 12-(4-methoxyphenyl)-2-[({[(E)-phenylmethylidene]amino}oxy)methyl]-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol

12-(4-methoxyphenyl)-2-[({[(E)-phenylmethylidene]amino}oxy)methyl]-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol

Cat. No.: B10872030
M. Wt: 479.5 g/mol
InChI Key: WHQKNZUXDICIDI-IPPBACCNSA-N
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Description

BENZALDEHYDE O1-{[9-HYDROXY-12-(4-METHOXYPHENYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is a complex organic compound that features a benzaldehyde moiety linked to a chromeno-triazolo-pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZALDEHYDE O1-{[9-HYDROXY-12-(4-METHOXYPHENYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME typically involves multiple steps:

    Formation of the Chromeno[3,2-E][1,2,4]Triazolo[1,5-C]Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzaldehyde Moiety: This is achieved through a condensation reaction with benzaldehyde derivatives.

    Oxime Formation: The final step involves the reaction of the aldehyde group with hydroxylamine to form the oxime.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

BENZALDEHYDE O1-{[9-HYDROXY-12-(4-METHOXYPHENYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the substituent, but may include the use of catalysts and solvents like dichloromethane (DCM).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

BENZALDEHYDE O1-{[9-HYDROXY-12-(4-METHOXYPHENYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of BENZALDEHYDE O1-{[9-HYDROXY-12-(4-METHOXYPHENYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde Derivatives: Compounds like 4-hydroxybenzaldehyde and 2-hydroxybenzaldehyde share structural similarities.

    Chromeno Derivatives: Compounds with chromeno structures, such as chromeno[3,2-E][1,2,4]triazolo derivatives.

    Triazolo Derivatives: Compounds containing triazolo rings, such as triazolo[1,5-C]pyrimidines.

Uniqueness

The uniqueness of BENZALDEHYDE O1-{[9-HYDROXY-12-(4-METHOXYPHENYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME lies in its complex structure, which combines multiple functional groups and rings, providing a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C27H21N5O4

Molecular Weight

479.5 g/mol

IUPAC Name

13-[[(E)-benzylideneamino]oxymethyl]-9-(4-methoxyphenyl)-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6,11,13,16-heptaen-5-ol

InChI

InChI=1S/C27H21N5O4/c1-34-20-10-7-18(8-11-20)24-21-12-9-19(33)13-22(21)36-27-25(24)26-30-23(31-32(26)16-28-27)15-35-29-14-17-5-3-2-4-6-17/h2-14,16,24,33H,15H2,1H3/b29-14+

InChI Key

WHQKNZUXDICIDI-IPPBACCNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC4=C2C5=NC(=NN5C=N4)CO/N=C/C6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC4=C2C5=NC(=NN5C=N4)CON=CC6=CC=CC=C6

Origin of Product

United States

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